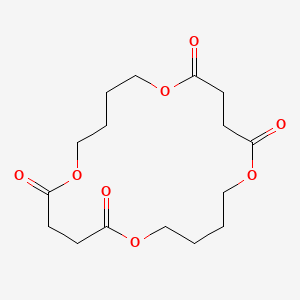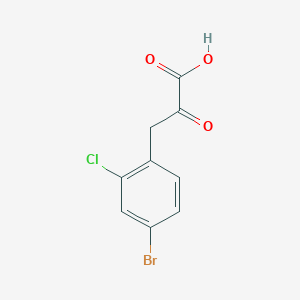
3-bromo-4-methoxy-4-oxobutanoic acid
Descripción general
Descripción
3-Bromo-4-methoxy-4-oxobutanoic acid is a chemical compound with the molecular formula C5H7BrO4 . It is a substituted 4-oxobutanoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanoic acid backbone with a bromine atom and a methoxy group attached to the third and fourth carbon atoms, respectively .Mecanismo De Acción
Target of Action
It’s known that the compound undergoes oxidation reactions, suggesting that it may interact with oxidizing agents or enzymes in the body .
Mode of Action
The compound’s mode of action involves oxidation reactions. In a study of similar 4-oxobutanoic acids, it was found that the oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species . The total reaction is second-order, first-order each in oxidant and substrate .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the oxidation rate of similar 4-oxobutanoic acids was found to increase linearly with [H+], indicating that the reaction rate could be influenced by the acidity of the environment .
Análisis Bioquímico
Biochemical Properties
3-bromo-4-methoxy-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly in oxidation processes. It interacts with enzymes such as N-bromophthalimide, which facilitates its oxidation in aqueous acetic acid medium . The compound’s interactions with enzymes and proteins are influenced by the electronic nature of its substituents, with electron-releasing groups accelerating the reaction rate
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by participating in oxidation reactions, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to undergo enolization in strong acid medium suggests that it may play a role in modulating cellular redox states and metabolic fluxes . These effects are essential for understanding how the compound can be utilized in cellular and molecular biology studies.
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by N-bromophthalimide in aqueous acetic acid medium . The reaction is second-order, with the rate increasing linearly with the concentration of hydrogen ions . The hypobromous acidium ion (H2O+Br) is the reactive species in this process, and the compound’s electronic nature influences the development of positive charge in the transition state . This mechanism highlights the compound’s potential as a model substrate for studying oxidation reactions and enzyme kinetics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to increased oxidation rates and potential toxic effects, while lower doses may have minimal impact on cellular processes . Understanding the threshold effects and toxicology of the compound is crucial for its safe application in biochemical and pharmacological research.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidation reactions. It interacts with enzymes such as N-bromophthalimide, which facilitate its conversion to reactive intermediates . These interactions can affect metabolic fluxes and the levels of various metabolites, highlighting the compound’s role in cellular metabolism and redox regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can impact its biochemical activity and effectiveness . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
3-bromo-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO4/c1-10-5(9)3(6)2-4(7)8/h3H,2H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZANVCUZUNFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
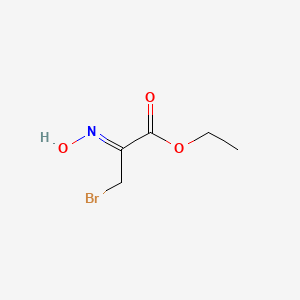
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)
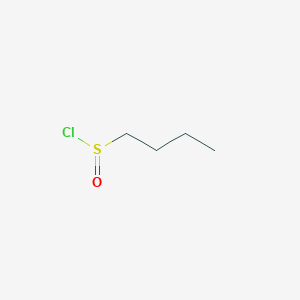

![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)
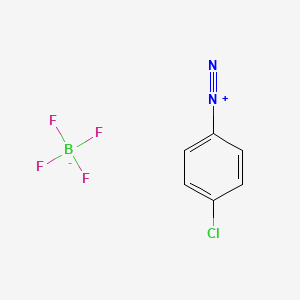
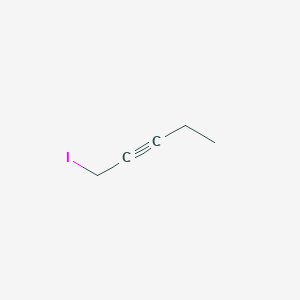

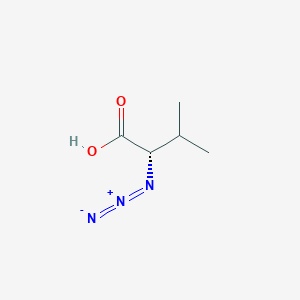
![3-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B6596747.png)
